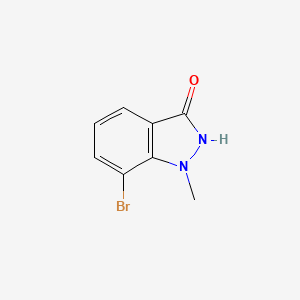

7-Bromo-1-methyl-1H-indazol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

7-bromo-1-methyl-2H-indazol-3-one |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-5(8(12)10-11)3-2-4-6(7)9/h2-4H,1H3,(H,10,12) |

InChI Key |

PRWSWNYUZPTFCF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 1 Methyl 1h Indazol 3 Ol

Established Strategies for Indazole Ring System Construction

The construction of the indazole core can be achieved through several distinct synthetic pathways, each offering unique advantages regarding substrate scope, functional group tolerance, and reaction conditions. These methods primarily focus on the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.

One of the most traditional and widely used methods for indazole synthesis involves the diazotization of appropriately substituted anilines followed by intramolecular cyclization. This approach typically utilizes precursors like o-toluidines, anthranilic acids, or o-alkynylanilines. chemicalbook.com The process begins with the formation of a diazonium salt from a primary aromatic amine using a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. chemicalbook.com The resulting diazonium intermediate then undergoes a cyclization reaction to form the indazole ring.

For instance, the diazotization of o-toluidine in acetic acid leads to a ring closure involving the methyl group to yield 1H-indazole. chemicalbook.com Similarly, diazonium salts prepared from o-aminobenzoic acid can be reductively cyclized with aqueous sodium sulfite to afford the indazole core. chemicalbook.com A more recent metal-free approach mediated by tert-butyl nitrite (TBN) involves a cascade diazotization, isomerization, and intramolecular C–N bond formation to produce complex indazole hybrids. acs.org Another strategy involves a donor/acceptor diazo activation using diazonium salts, where a diazenium intermediate undergoes cyclization to yield indazoles in excellent yields under mild, catalyst-free conditions. nih.govresearchgate.net

| Precursor | Reagents | Key Feature | Reference |

|---|---|---|---|

| o-Toluidine | NaNO₂, Acetic Acid | Classical method involving cyclization of the methyl group. | chemicalbook.com |

| Anthranilic Acid | NaNO₂, HCl, then Na₂SO₃ | Reductive cyclization of the diazonium salt. | chemicalbook.com |

| 2-(Indolin-3-ylidenemethyl)aniline derivatives | tert-Butyl Nitrite (TBN) | Metal-free cascade reaction for indazole-indole hybrids. | acs.org |

| Aryl Diazonium Salts and Diazo Compounds | None (catalyst-free) | Forms a diazenium intermediate that cyclizes. | nih.govresearchgate.net |

Condensation reactions provide a straightforward route to the indazole nucleus, typically by reacting an ortho-substituted benzaldehyde or ketone with hydrazine (B178648) or its derivatives. chemicalbook.com A common precursor is an o-halobenzaldehyde, such as o-fluorobenzaldehyde, which upon reaction with hydrazine, forms a hydrazone intermediate. chemicalbook.comacs.org Subsequent heating promotes an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the ortho-halogen to form the indazole ring. acs.orgresearchgate.net

This method's efficiency can be influenced by side reactions. For example, the direct condensation of o-fluorobenzaldehydes with hydrazine can lead to a competitive Wolf-Kishner reduction, forming fluorotoluenes as byproducts. acs.orgresearchgate.net To circumvent this, the aldehydes can first be converted to their O-methyloxime derivatives. These derivatives react with hydrazine to form indazoles in higher yields, effectively suppressing the reduction pathway. acs.orgresearchgate.net The reaction conditions, such as the choice of solvent (e.g., THF, dioxane) and the use of anhydrous hydrazine, can be optimized to maximize the yield of the desired indazole. acs.org Other precursors, like 2-fluorobenzonitrile, can react with hydrazine hydrate to produce 3-aminoindazoles. chemicalbook.com

| Precursor | Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| o-Fluorobenzaldehydes | Hydrazine Hydrate | Heating (e.g., 90-100 °C) | Direct condensation; can have Wolf-Kishner reduction as a side reaction. | acs.org |

| o-Fluorobenzaldehyde O-Methyloximes | Hydrazine | Heating in THF/Hydrazine | Eliminates competitive reduction, leading to higher yields. | acs.orgresearchgate.net |

| 2-Fluorobenzonitrile | Hydrazine Hydrate | Reflux in n-butanol | Provides a route to 3-aminoindazoles. | chemicalbook.com |

| o-Nitrobenzaldehydes | Hydrazines | Base, forcing conditions | A classical method where nitro is the leaving group. | acs.org |

[3+2] Cycloaddition reactions have emerged as powerful and efficient methods for constructing the indazole ring system under mild conditions. acs.org These protocols typically involve the reaction of a 1,3-dipole with a dipolarophile. A prominent example is the reaction of arynes (generated in situ from precursors like o-(trimethylsilyl)aryl triflates) with diazo compounds. acs.orgorganic-chemistry.orgorganic-chemistry.org This approach provides direct access to a wide range of substituted indazoles in good to excellent yields at room temperature. acs.orgorganic-chemistry.org

The nature of the diazo compound influences the final product. Simple diazomethane derivatives can yield N-unsubstituted or N-arylated indazoles, while diazo compounds with dicarbonyl groups can undergo a subsequent acyl migration to form 1-acyl indazoles. organic-chemistry.org Another elegant [3+2] cycloaddition strategy utilizes sydnones as 1,3-dipoles reacting with arynes. nih.govnih.gov This reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then spontaneously extrudes carbon dioxide in a retro-[4+2] reaction to afford 2H-indazoles with high yields and selectivity, avoiding contamination by 1H-indazole isomers. nih.govnih.gov

| 1,3-Dipole | Dipolarophile (Aryne Precursor) | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Diazo Compounds | o-(Trimethylsilyl)aryl triflates | Mild conditions, good functional group tolerance. | 1H-Indazoles | acs.orgorganic-chemistry.org |

| Sydnones | o-(Trimethylsilyl)aryl triflates | High yields, exclusive formation of 2H-indazoles via decarboxylation. | 2H-Indazoles | nih.govnih.gov |

| N-Tosylhydrazones (in situ diazo generation) | Arynes | Utilizes readily available and stable precursors. | 3-Substituted Indazoles | organic-chemistry.org |

Transition metal catalysis has revolutionized indazole synthesis, enabling the construction of the heterocyclic ring through efficient C-H activation and C-N bond-forming reactions. nih.govresearchgate.net Catalysts based on palladium (Pd), rhodium (Rh), and copper (Cu) are commonly employed. researchgate.net These methods often involve the intramolecular cyclization of precursors such as arylhydrazones or N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov

For example, a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can produce various 2-aryl-2H-indazoles. organic-chemistry.org Rhodium(III)-catalyzed reactions have been developed for the synthesis of 1H-indazoles through a sequential C-H activation of benzimidates and cascade annulation with nitrosobenzenes. nih.gov Another strategy involves the silver(I)-mediated intramolecular oxidative C-H bond amination of N-aryl benzohydrazide esters, which proceeds under mild conditions. nih.govacs.org These catalytic systems often exhibit high functional group tolerance and allow for the regioselective construction of complex indazole derivatives. nih.govresearchgate.net

| Catalyst System | Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | N-Aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | organic-chemistry.org |

| Rhodium(III)/Copper(II) | Ethyl Benzimidates and Nitrosobenzenes | C-H Activation / Cascade Annulation | nih.gov |

| Silver(I) | N-Aryl Benzohydrazide Esters | Intramolecular Oxidative C-H Amination | nih.govacs.org |

| Copper (e.g., Cu(OAc)₂·H₂O) | o-Haloaryl N-Sulfonylhydrazones | Intramolecular Cyclization | nih.gov |

Oxidative cyclization strategies focusing on the formation of the N-N bond represent another important avenue for indazole synthesis. These methods often start with precursors that already contain the necessary carbon framework and one of the nitrogen atoms, with the second nitrogen being incorporated to close the ring. A notable example is the synthesis of indazoles from 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. organic-chemistry.orgacs.org

This transformation can be achieved using various oxidizing agents. One effective system employs hydrogen peroxide (H₂O₂) in the presence of a catalyst like ammonium molybdate ((NH₄)₂MoO₄) or sodium tungstate (Na₂WO₄·2H₂O). organic-chemistry.orgacs.org This method is broadly applicable and allows for the selective synthesis of 1H-indazoles, 2H-indazoles, and even 3H-indazoles from readily available starting materials. organic-chemistry.orgacs.org The proposed mechanism involves the oxidation of the aniline (B41778) nitrogen to a nitroso group, followed by an intramolecular nucleophilic attack and cyclization. organic-chemistry.org Hypervalent iodine reagents, such as iodoxybenzoic acid (IBX), have also been successfully used to mediate the oxidative N-N bond forming cyclization for the synthesis of indazolone derivatives. nih.gov

Electrochemical synthesis is gaining prominence as a green and sustainable alternative for constructing heterocyclic compounds, including indazoles. doaj.org These methods utilize electric current to drive redox reactions, often avoiding the need for chemical oxidants or catalysts. acs.orgrsc.org

One such approach is the electrochemical oxidative radical Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org This method proceeds under metal-catalyst-free and chemical-oxidant-free conditions. rsc.org Another strategy involves the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes to yield 2H-indazole derivatives. organic-chemistry.org Electrosynthesis can also be used for the functionalization of the indazole ring; for example, a transition-metal-free method for the C3–H sulfonylation of 2H-indazoles has been developed. acs.org These techniques are operationally simple and represent a modern approach to indazole synthesis that aligns with the principles of sustainable chemistry. doaj.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| 7-Bromo-1-methyl-1H-indazol-3-ol |

| Ammonium Molybdate ((NH₄)₂MoO₄) |

| Anhydrous Hydrazine |

| Anthranilic Acid |

| Carbon Dioxide (CO₂) |

| Diazomethane |

| Hydrogen Peroxide (H₂O₂) |

| Iodoxybenzoic Acid (IBX) |

| o-(Trimethylsilyl)aryl triflates |

| o-Alkyl-substituted Azobenzenes |

| o-Alkynylanilines |

| o-Fluorobenzaldehyde |

| o-Toluidine |

| Sodium Nitrite (NaNO₂) |

| Sodium Sulfite (Na₂SO₃) |

| Sodium Tungstate (Na₂WO₄·2H₂O) |

| tert-Butyl Nitrite (TBN) |

Targeted Synthetic Routes to Indazol-3-ol Derivatives

The formation of the indazole ring is the foundational step in the synthesis. Indazol-3-ol exists in tautomeric equilibrium with its more stable keto form, 1H-indazol-3(2H)-one. thieme-connect.de Therefore, synthetic routes targeting either tautomer are relevant. Several key strategies have been developed for constructing this heterocyclic core.

Intramolecular oxidative coupling provides a direct method for forming the N-N bond of the indazole ring from appropriately substituted precursors. This strategy often involves a C-H amination or C-N coupling reaction.

One such method utilizes a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones to construct the 1H-indazole scaffold. nih.gov This process is efficient for synthesizing a variety of 3-substituted indazoles. nih.gov Mechanistic studies suggest the reaction may proceed through a single electron transfer (SET) mediated by the Ag(I) oxidant, leading to the formation of a nitrogen-centered radical which then undergoes cyclization. nih.gov

Another approach involves a transition-metal-free oxidative C-N coupling of hydrazones. nih.gov This method employs (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) and a basic additive, with dioxygen serving as the terminal oxidant. nih.gov This system has demonstrated broad functional group tolerance and reactivity in the synthesis of 1H-indazoles. nih.gov

Table 1: Comparison of Intramolecular Oxidative Coupling Methods

| Method | Key Reagents/Catalysts | Precursor | Terminal Oxidant | Ref. |

|---|---|---|---|---|

| Silver-Mediated C-H Amination | AgNTf₂, Cu(OAc)₂ | Arylhydrazones | Ag(I) | nih.gov |

Reductive cyclization offers a powerful alternative for indazole synthesis, typically starting from ortho-substituted nitroaromatics. These methods proceed under neutral conditions, which is advantageous for substrates with acid- or base-sensitive functional groups. semanticscholar.org

A notable pathway is the reductive cyclization of o-nitro-ketoximes. semanticscholar.org When heated with a catalyst such as pentamethylcyclopentadienyl dicarbonyl iron(II) dimer ([Cp*Fe(CO)₂)₂]) under a carbon monoxide atmosphere, o-nitro-ketoximes can be converted into 3-substituted-1H-indazoles. semanticscholar.org This transformation provides a novel route to the indazole core from readily available starting materials. semanticscholar.org

Palladium-catalyzed intramolecular reactions have also been employed to efficiently synthesize 3-substituted indazoles under mild conditions, making the route applicable to a wide range of substrates. researchgate.net

Given the tautomerism between indazol-3-ols and indazol-3-ones, synthetic routes that yield indazol-3-ones are directly applicable. thieme-connect.de These approaches often involve the formation of the heterocyclic ring through cyclization reactions that result in the keto form.

One modern approach involves the in-situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This reactive intermediate can then react with primary amines to construct 1,2-dihydro-3H-indazol-3-ones. nih.gov The reaction can be initiated photochemically, allowing it to proceed under mild conditions in an aqueous solvent at room temperature. nih.gov Another strategy utilizes a base-mediated conversion of o-nitrobenzyl alcohol to o-nitrosobenzaldehyde. organic-chemistry.org

Other methods include Friedel-Crafts cyclization using masked N-isocyanate precursors and reductive N-N bond formation mediated by bis(pinacolato)diboron (B₂(OH)₄), which offers a metal-free pathway to 2-substituted indazolones from both aliphatic and aromatic amines. organic-chemistry.org

Approaches for Introducing Bromine and Methyl Substituents

Once the indazole core is formed, the next critical steps involve the regioselective introduction of the bromine atom at the C7 position and the methyl group at the N1 position.

Achieving regioselective bromination at the C7 position of the indazole ring can be challenging due to the reactivity of other positions, particularly C3 and C5. Direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been reported. semanticscholar.org Specifically, N-bromosuccinimide (NBS) is a common reagent for such transformations. semanticscholar.orgnih.gov

Research has shown that a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles can be achieved with NBS. nih.gov The presence of certain substituents on the indazole ring can influence the reactivity and direct the halogenation to the desired C7 position. nih.gov For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, involves a key regioselective bromination step on a substituted 2,6-dichlorobenzonitrile precursor before the indazole ring is formed with hydrazine. nih.govchemrxiv.org This highlights that the timing of the bromination step is a key strategic consideration.

Table 2: Reagents for Regioselective Bromination

| Reagent | Substrate Type | Position Targeted | Ref. |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 4-Substituted 1H-Indazoles | C7 | nih.gov |

| Potassium Bromate / Sulfuric Acid | 2,6-Dichlorobenzonitrile | C3 (of benzonitrile) | nih.gov |

The alkylation of 1H-indazoles typically leads to a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge. beilstein-journals.orgbeilstein-journals.org The term stereoselective is not applicable here; the key is achieving regioselective methylation at the N1 nitrogen over the N2 nitrogen. The outcome of the reaction is highly dependent on the choice of base, solvent, and the substituents already present on the indazole ring. beilstein-journals.org

Studies on the N-alkylation of various substituted indazoles have provided insight into directing the substitution. For example, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity for many indazole derivatives. beilstein-journals.org In contrast, the presence of certain substituents at the C7 position, such as -NO₂ or -CO₂Me, can confer excellent N2 regioselectivity. beilstein-journals.org Another approach for preparing N1-substituted products involves using cesium carbonate as the base. beilstein-journals.org DFT calculations suggest a chelation mechanism involving the cesium ion favors the formation of the N1-substituted product. beilstein-journals.org

Table 3: Conditions for Regioselective N1-Methylation of Indazoles

| Base | Solvent | Electrophile | Regioselectivity | Ref. |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | High N1 selectivity | beilstein-journals.org |

Advanced Synthetic Innovations and Process Optimization

The synthesis of substituted indazoles, a critical scaffold in medicinal chemistry, has seen significant evolution. Modern strategies move beyond classical methods, embracing innovations that improve reaction outcomes and environmental profiles. These advancements are centered on catalyst technology, green chemistry principles, and continuous manufacturing processes like flow chemistry.

Catalyst-Based Enhancement of Reaction Efficiency and Selectivity

Transition-metal catalysis has become indispensable in the synthesis of indazole cores, offering milder reaction conditions, shorter completion times, and improved control over product formation (regioselectivity) compared to traditional methods.

Key Catalytic Systems:

Palladium Catalysis: Palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are highly effective for C-N bond formation and direct C-H activation/arylation reactions. mdpi.comacs.org For instance, Pd-catalyzed intramolecular amination of o-haloarylhydrazones is a reliable method for constructing the 1H-indazole ring. beilstein-journals.org These catalysts often operate under relatively mild conditions and can achieve high yields, making them attractive for complex molecule synthesis. researchgate.netcusat.ac.in

Copper Catalysis: Copper-based catalysts, particularly Copper(I) iodide (CuI) and Copper(II) acetate (Cu(OAc)₂), are widely used for N-N bond formation, a key step in many indazole syntheses. beilstein-journals.orgacs.org Copper catalysts are generally less expensive than palladium and are effective in one-pot, multi-component reactions, which streamline the synthetic process by combining several steps without isolating intermediates. acs.orgnih.gov For example, a Cu(OAc)₂-catalyzed reaction using oxygen as the terminal oxidant provides an efficient route to 1H-indazoles from o-aminoaryl N-H ketimine species. acs.org

The choice of catalyst, ligand, and reaction conditions is critical for maximizing yield and directing the reaction to the desired isomer, which is a significant challenge in heterocycle synthesis.

Below is a comparative table of common catalytic systems used in the synthesis of substituted indazoles, which could be adapted for the synthesis of this compound.

| Catalyst System | Typical Substrate | Key Transformation | Advantage | Typical Yield Range |

| Pd(OAc)₂ / Ligand | o-haloarylhydrazones | Intramolecular C-N Coupling | High efficiency, good functional group tolerance | 60-95% |

| CuI / Ligand (e.g., 1,10-phenanthroline) | o-chloroarylhydrazones | Intramolecular N-arylation | Uses less expensive starting materials | 10-70% beilstein-journals.org |

| Cu(OAc)₂ / O₂ | o-aminoaryl ketimines | Oxidative N-N Bond Formation | Uses oxygen as a green oxidant | 70-95% acs.org |

| Cu₂O | 2-alkynylazobenzenes | Intramolecular Cyclization | Short reaction times, catalytic copper use | ~81% nih.govacs.org |

Application of Green Chemistry Principles in Indazole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In indazole synthesis, this involves adopting safer solvents, minimizing waste, and improving reaction efficiency.

Key Green Metrics:

Several metrics are used to quantify the "greenness" of a chemical process:

E-Factor (Environmental Factor): Calculates the ratio of the mass of waste to the mass of the desired product. A lower E-Factor signifies less waste and a greener process. nih.gov

Process Mass Intensity (PMI): A holistic metric favored by the pharmaceutical industry, PMI is the ratio of the total mass of all materials (raw materials, reagents, solvents) used in a process to the mass of the final product. rsc.orgwalisongo.ac.idacsgcipr.orgacsgcipr.org The ideal PMI is 1.

Reaction Mass Efficiency (RME): Represents the percentage of the mass of reactants that is converted to the desired product. nih.govmdpi.com

Implementation in Indazole Synthesis:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A key green innovation is the substitution of these with more environmentally benign alternatives. Water, Polyethylene Glycol (PEG), and other bio-based solvents are increasingly used for synthesizing nitrogen-containing heterocycles. mdpi.comnih.govmonash.edu Water is non-toxic and non-flammable, and "on water" catalysis can sometimes accelerate reaction rates. mdpi.com PEGs are biodegradable, non-toxic, and can serve as both a solvent and a catalyst immobilization medium. mdpi.commonash.edu

Catalysis over Stoichiometric Reagents: Using catalysts, as discussed in the previous section, is a core principle of green chemistry. Catalytic amounts of a substance are preferable to stoichiometric reagents, which are consumed in the reaction and contribute to the waste stream.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multi-component reactions, often facilitated by copper catalysts, are a prime example of high atom economy.

The table below illustrates a hypothetical comparison between a traditional and a greener synthetic approach for a substituted indazole, highlighting key green metrics.

| Metric | Traditional Synthesis (e.g., using stoichiometric reagents and organic solvents) | Greener Synthesis (e.g., using catalysis and green solvents) |

| Solvent | Dichloromethane, Toluene | Water, PEG 400 mdpi.com |

| Reagent Type | Stoichiometric | Catalytic |

| E-Factor | High (>50) | Low (<10) |

| Process Mass Intensity (PMI) | High (>100) | Low (<25) |

| Waste Profile | Significant hazardous waste | Reduced, more benign waste |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. labmanager.com This technology offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. kilolabs.com

Advantages of Flow Chemistry:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly beneficial for highly exothermic or potentially explosive reactions. kilolabs.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control and efficient mixing, often leading to higher yields, better selectivity, and shorter reaction times. aragen.com

Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning larger vessels. labmanager.com This leads to more consistent product quality between lab-scale and production-scale batches. labmanager.com

Application in Indazole Synthesis:

The Cadogan reaction, a reductive cyclization method for synthesizing 2H-indazoles from nitroaromatic compounds, has been successfully adapted to a continuous flow process. researchgate.netforagerone.com In batch mode, this reaction often requires high temperatures and long reaction times. nih.govresearchgate.net The flow protocol allows the reaction to proceed faster and under more controlled conditions, suppressing the boiling of reagents and improving kinetics. researchgate.netforagerone.com

The following table compares a typical batch synthesis with a flow chemistry approach for an indazole synthesis.

| Parameter | Batch Process | Flow Process |

| Reaction Time | Hours to Days foragerone.com | Minutes to Hours foragerone.com |

| Temperature Control | Less Precise (potential for hotspots) | Highly Precise and Uniform aragen.com |

| Scalability | Challenging (requires re-optimization) | Straightforward (longer run time or numbering-up) labmanager.com |

| Safety | Higher risk with large volumes | Inherently safer due to small reactor volumes kilolabs.com |

| Productivity | Discontinuous (downtime between batches) | Continuous operation, higher throughput labmanager.com |

| Yield | Variable | Often higher and more consistent nih.gov |

Chemical Reactivity and Functional Group Interconversions

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring, N1 and N2, presents a key challenge and opportunity in the synthesis of indazole-based compounds: regioselectivity. The substitution pattern on the indazole core, along with the reaction conditions, significantly influences which nitrogen atom undergoes a reaction.

Regioselective N-Alkylation and N-Acylation Reactions

The alkylation and acylation of the indazole core are fundamental transformations for creating diverse derivatives. The regiochemical outcome of these reactions, whether substitution occurs at the N1 or N2 position, is a critical consideration in synthetic design. nih.govbeilstein-journals.org

While direct N-alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, specific conditions can be employed to favor one isomer over the other. beilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions have demonstrated a preference for the formation of the N2-regioisomer. nih.govbeilstein-journals.org

Regioselective N-acylation is generally thought to proceed via the N1-substituted regioisomer, which is thermodynamically more stable. This can occur through the isomerization of the initially formed N2-acylindazole. nih.govbeilstein-journals.org

Influence of Steric and Electronic Effects on Regioisomeric Distribution

The distribution of N1 and N2 regioisomers during alkylation and acylation is heavily influenced by both steric and electronic factors of the substituents on the indazole ring. nih.govbeilstein-journals.org

Electronic Effects: The electronic nature of substituents on the indazole ring can dramatically shift the regioselectivity. For example, the presence of electron-withdrawing groups, such as a nitro (NO2) or a methoxycarbonyl (CO2Me) group at the C7 position, has been shown to confer excellent N2 regioselectivity (≥ 96%). nih.govbeilstein-journals.orgresearchgate.net

Steric Effects: The size of substituents near the nitrogen atoms can also dictate the site of reaction. Bulky groups at the C3 position can hinder attack at the N2 position, thereby favoring N1 substitution. wuxibiology.com For instance, indazoles with 3-tert-butyl, 3-carboxymethyl, 3-COMe, and 3-carboxamide substituents have shown greater than 99% N1 regioselectivity when using NaH in THF. nih.govbeilstein-journals.org

The choice of base, solvent, and alkylating agent also plays a crucial role in controlling the regiochemical outcome of these reactions. nih.govbeilstein-journals.org For example, solvent-dependent regioselectivity has been observed when using sodium hexamethyldisilazide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.govbeilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the indazole ring is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.orgyoutube.commasterorganicchemistry.comyoutube.com The reaction proceeds through a two-step mechanism: the initial attack of the aromatic pi electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate), followed by the loss of a proton to restore aromaticity. chemistrytalk.orgyoutube.comlumenlearning.com The presence of activating or deactivating groups on the ring influences the position and rate of substitution. chemistrytalk.org For instance, a regioselective bromination at the C7 position of 4-sulfonamido-1H-indazoles has been achieved using N-bromosuccinimide (NBS). rsc.org

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, NAS involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. chemistrysteps.commasterorganicchemistry.comyoutube.com For NAS to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The reactivity of aryl halides in NAS reactions often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applied to modify the indazole scaffold.

Suzuki-Miyaura Coupling for C-Arylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. rsc.orgresearchgate.net This reaction has been successfully employed for the C-arylation of bromoindazoles. For instance, C7-bromo-4-substituted-1H-indazoles have been coupled with various aryl boronic acids to produce a series of new C7-arylated 4-substituted 1H-indazoles in moderate to good yields. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. rsc.orgresearchgate.net In some cases, microwave irradiation has been used to facilitate the reaction. researchgate.netnih.govrsc.org

Other C-C and C-N Bond Forming Reactions at the Indazole Core

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are utilized to functionalize the indazole core.

Other C-C Bond Forming Reactions: Other palladium-catalyzed reactions such as the Stille coupling have been used to introduce vinyl groups at the C3 position of indazoles. nih.gov

C-N Bond Forming Reactions: The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. tcichemicals.com This reaction allows for the introduction of various amine functionalities onto the indazole ring, which is a common structural motif in many biologically active compounds. tcichemicals.com

Mechanistic Investigations of Key Transformations

The reactivity of the 7-Bromo-1-methyl-1H-indazol-3-ol scaffold is governed by the interplay of its various structural features: the electron-rich indazole core, the bromine substituent, the N-methyl group, and the hydroxyl function at the 3-position. Mechanistic studies, often supported by computational methods, provide a deeper understanding of how these features influence the course of chemical reactions.

Elucidation of Reaction Pathways for Indazole Functionalization

The functionalization of the indazole ring system, particularly N-alkylation, has been a focal point of mechanistic studies. While research directly on this compound is limited, extensive investigations on closely related analogs, such as methyl 5-bromo-1H-indazole-3-carboxylate, offer significant insights into the probable reaction pathways.

A key transformation for indazoles is N-alkylation, which can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.

Influence of Reaction Conditions on N-Alkylation Pathways:

Recent studies employing Density Functional Theory (DFT) calculations have shed light on the mechanistic dichotomy of N-alkylation. nih.gov For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the choice of base and solvent has been shown to direct the reaction towards either the N1 or N2 product with high selectivity.

It is proposed that in the presence of a cesium carbonate base in a solvent like dioxane, a chelation-controlled mechanism favors the formation of the N1-alkylated product. In this pathway, the cesium cation is thought to coordinate with the N2 nitrogen and the oxygen of the C3-substituent (in this case, the hydroxyl group of this compound), thereby directing the electrophile to the N1 position.

Conversely, when a different base such as sodium hydride is used in a solvent like tetrahydrofuran (THF), the reaction is believed to proceed through a pathway governed by other non-covalent interactions, leading to the preferential formation of the N2-alkylated product. nih.gov These computational models are supported by experimental observations, where different reaction conditions yield distinct product ratios.

The electronic properties of the indazole ring also play a crucial role. The electron-withdrawing nature of the bromine atom at the 7-position and the electronic character of the substituent at the 3-position can influence the nucleophilicity of the N1 and N2 atoms, further impacting the reaction pathway. DFT studies on various indazole derivatives have shown that the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can help predict the reactivity and the most likely sites for electrophilic and nucleophilic attack. nih.gov

Study of Intermediates in Indazole Derivatization

The direct observation and characterization of reaction intermediates are paramount for validating proposed reaction mechanisms. While often challenging due to their transient nature, a combination of experimental techniques and computational modeling can provide strong evidence for their existence.

In the context of indazole functionalization, the formation of a deprotonated indazole anion is a key intermediate in base-mediated reactions like N-alkylation. The structure and stability of this anionic intermediate are critical in determining the subsequent reaction pathway. It has been postulated that the deprotonated intermediate can form a tight ion pair with the counter-ion of the base (e.g., Na⁺), which influences the regioselectivity of the alkylation. nih.gov

Spectroscopic and Computational Evidence for Intermediates:

While direct spectroscopic observation of the anionic intermediate of this compound has not been explicitly reported, studies on similar systems provide a strong basis for its involvement. For example, in the study of nickel-catalyzed chlorination of alkanes, transient metal-ligand complexes were identified using electrospray-ionization mass spectrometry (ESI-MS), UV/vis absorption, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy. nih.gov These techniques could potentially be applied to trap and characterize intermediates in the derivatization of this compound.

DFT calculations serve as a powerful tool to model the structures and energies of potential intermediates and transition states. nih.gov For the N-alkylation of substituted indazoles, computational studies have modeled the deprotonated indazole intermediate and the transition states leading to both N1 and N2 products. These calculations have helped to rationalize the observed regioselectivity by comparing the activation energies of the competing pathways. nih.gov

Furthermore, in other types of indazole functionalization, such as palladium-catalyzed cross-coupling reactions, the formation of organopalladium intermediates is a cornerstone of the catalytic cycle. While not directly involving the derivatization of the hydroxyl group of this compound, studies on the Suzuki-Miyaura coupling of bromoindazoles provide a framework for understanding the potential intermediates in C-C bond-forming reactions at the 7-position. nih.gov

The table below summarizes the key transformations and the likely intermediates involved in the functionalization of the indazole core, based on studies of analogous systems.

| Transformation | Reagents and Conditions | Proposed Intermediate(s) | Supporting Evidence |

| N1-Alkylation | Alkyl halide, Cs₂CO₃, Dioxane | Cesium-chelated indazole anion | DFT Calculations, Product Distribution nih.gov |

| N2-Alkylation | Alkyl halide, NaH, THF | Sodium-indazole ion pair | DFT Calculations, Product Distribution nih.gov |

| C7-Arylation | Arylboronic acid, Pd catalyst, Base | Organopalladium complexes | Mechanistic studies on Suzuki-Miyaura reactions nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 7-Bromo-1-methyl-1H-indazol-3-ol, and a biological target, typically a protein or enzyme.

Molecular docking simulations are crucial for predicting the binding affinity of a ligand to a specific biomolecular target, which is a key indicator of its potential efficacy. For indazole derivatives, which have been investigated for their roles as inhibitors of various enzymes, docking studies can provide a quantitative measure of this interaction, often expressed as a binding energy or docking score in kcal/mol. nih.gov While specific docking studies for this compound are not yet available in the public domain, we can extrapolate potential binding affinities based on studies of similar indazole compounds with various therapeutic targets.

For instance, substituted indazoles have been docked against targets such as Hypoxia-Inducible Factor-1α (HIF-1α) and Leucocyte-specific protein tyrosine kinase (Lck), showing promising binding energies. nih.govnih.gov It is hypothesized that this compound would also exhibit significant binding affinities with a range of protein kinases and other enzymes implicated in disease pathways.

To illustrate the potential binding affinities, a hypothetical data table is presented below, based on typical values observed for similar indazole derivatives against various protein targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.2 |

| p38 Mitogen-Activated Protein Kinase | 3HEC | -7.9 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase | 4YHT | -9.5 |

This table presents hypothetical binding affinities for this compound based on data from related indazole derivatives.

A critical outcome of molecular docking is the identification of key amino acid residues within the binding pocket of a target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-protein complex.

Studies on various indazole derivatives have consistently highlighted the importance of specific amino acid residues in their binding mechanisms. For example, in the binding of indazole derivatives to the 5-HT3 receptor, key interactions were observed with residues such as W183 and Y234. wikipedia.org Similarly, for indazole-based inhibitors of Lck, the interactions with the ATP binding site are crucial for their inhibitory activity. nih.gov It is anticipated that the 7-bromo and 1-methyl substitutions on the indazole core of this compound, along with the 3-ol group, would play a significant role in forming specific interactions with amino acid residues in the binding pockets of its targets. The bromine atom, for example, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

A summary of potential key amino acid interactions for this compound with a hypothetical protein kinase target is provided below.

| Interaction Type | Key Amino Acid Residues |

| Hydrogen Bonding | ASP86, GLU81 |

| Hydrophobic Interactions | LEU134, VAL23, ALA35 |

| Halogen Bonding | LYS20 |

This table outlines hypothetical key amino acid interactions for this compound within a protein kinase binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is instrumental in predicting the activity of new compounds and in optimizing lead compounds.

Both 2D and 3D QSAR models have been successfully developed for various series of indazole derivatives to predict their biological activities. nih.govnih.gov 2D-QSAR models typically use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to generate predictive models. nih.gov These models provide contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For a series of indazole derivatives including this compound, a robust QSAR model could be developed to predict their inhibitory activity against a specific target. The statistical quality of such a model is typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

QSAR studies on indazole derivatives have revealed important correlations between their structural attributes and biological efficacy. nih.govnih.gov For instance, the nature and position of substituents on the indazole ring have been shown to significantly influence their activity. Steric and electrostatic fields are often identified as key determinants of activity in CoMFA and CoMSIA studies. nih.gov

A QSAR model for a series of compounds related to this compound would likely highlight the importance of the bromo substituent at the 7-position, the methyl group at the 1-position, and the hydroxyl group at the 3-position. The model could indicate, for example, that a bulky, electronegative group at the 7-position is beneficial for activity, while a hydrogen bond donor at the 3-position is crucial for interaction with the target. This information is invaluable for the rational design of new, more potent analogues.

A hypothetical QSAR data table for a series of indazole derivatives is presented below, illustrating the correlation of descriptors with biological activity.

| Compound | Molecular Weight | LogP | Polar Surface Area | Biological Activity (IC50, µM) |

| Indazole-A | 200.1 | 2.5 | 45.2 | 1.2 |

| Indazole-B | 214.2 | 2.8 | 48.5 | 0.8 |

| This compound | 227.06 | 2.6 | 55.1 | 0.5 |

| Indazole-C | 245.3 | 3.1 | 50.3 | 0.3 |

This table presents hypothetical data for a QSAR study, including the target compound, to illustrate the relationship between physicochemical properties and biological activity.

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules. For the purpose of this analysis, calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a hypothetical study of this compound, the energies of these frontier orbitals would be calculated. For instance, studies on similar heterocyclic compounds have shown HOMO energies in the range of -6.0 to -7.0 eV and LUMO energies from -1.5 to -2.5 eV. The resulting energy gap would be a key determinant of its reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is intended to be illustrative. No published data for this compound is currently available.

Determination of Quantum Chemical Parameters

From the HOMO and LUMO energies, several key quantum chemical parameters can be derived to further quantify the reactivity of this compound. These include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ) , the negative of electronegativity, describes the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -μ.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electronegativity (χ) | -μ | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Note: This table is intended to be illustrative. No published data for this compound is currently available.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

For this compound, it would be expected that the regions around the oxygen and nitrogen atoms would exhibit a negative potential (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would likely show a positive potential (blue), indicating sites for nucleophilic attack. The bromine atom would also influence the electrostatic potential due to its electronegativity.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. This is particularly important for understanding how a ligand like this compound might interact with a biological target, such as a protein.

Elucidation of Ligand-Protein Complex Stability Over Time

MD simulations can be used to assess the stability of a ligand-protein complex by simulating their interactions over a period of nanoseconds or even microseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable complex will typically show a low and converging RMSD value over the simulation time.

In a hypothetical MD simulation, this compound would be docked into the active site of a relevant protein. The simulation would then reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding. This information is critical in the early stages of drug discovery for predicting the potential efficacy of a compound. Current time information in Edmonton, CA.

Impact of Substituent Variation on Molecular Interactions

The biological profile of an indazole derivative is profoundly influenced by the nature and position of its substituents. The bromine atom at the C7 position, the methyl group at the N1 position, and the hydroxyl group at the C3 position in this compound each play a crucial role in defining its interaction with biological targets.

The placement of substituents on the indazole ring is a critical determinant of biological activity. SAR studies on various indazole series have consistently shown that minor positional changes can lead to significant shifts in potency and selectivity.

The bromine atom at the C7 position is a key feature. Halogen atoms, particularly bromine, can act as a hydrophobic anchor and participate in halogen bonding, a specific type of non-covalent interaction with protein residues. The 7-position is of particular biological interest; for instance, 7-nitroindazole is a known nitric oxide synthase inhibitor. austinpublishinggroup.com The presence of a bulky and electronegative substituent at this position can influence the orientation of the molecule within a binding pocket. The importance of the 7-bromo substitution pattern is highlighted by its use in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate for Lenacapavir, a potent HIV-1 capsid inhibitor. chemrxiv.orgsemanticscholar.org

The N1-methyl group serves to fix the tautomeric form of the indazole ring, preventing the potential for tautomerization to the 2H-indazole form. nih.gov This rigidification is often essential for maintaining a consistent binding mode with a target protein. Alkylation at the N1 position is a common strategy in indazole-based drug design to optimize pharmacokinetic properties and target affinity. For certain indazole derivatives with antispermatogenic activity, the presence of substituted benzyl groups at the N1 position was found to be essential for activity. austinpublishinggroup.com While a methyl group is simpler, its role in pre-organizing the scaffold for receptor binding is mechanistically significant.

Beyond the specific substituents of this compound, the broader SAR landscape of the indazole core reveals the importance of peripheral modifications in tuning biological activity. nih.gov The indazole nucleus is considered a "privileged structure" because its modification at various positions can lead to compounds with a wide array of pharmacological actions. pnrjournal.comnih.gov

For example, substitutions at the C3, C4, C5, and C6 positions have been extensively explored to modulate the activity of indazole-based inhibitors for various targets. Structure-activity relationship analyses have indicated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibition of the IDO1 enzyme. mdpi.com Similarly, 3-aminopiperidinyl-substituted indazoles have been investigated as Rho kinase inhibitors, while a series of substituted 6-anilinoindazoles were identified as inhibitors of c-Jun N-terminal kinase-3. austinpublishinggroup.com The introduction of a piperazine moiety can also alter pharmacokinetic parameters and improve the water solubility and biological activity of compounds. nih.gov These examples underscore the modularity of the indazole scaffold, where peripheral substitutions can be tailored to achieve desired interactions with specific biological targets.

| Position of Substitution | Substituent Type | Observed Biological Activity/Role | Reference |

|---|---|---|---|

| C3 | Substituted Carboxamides | Inhibition of VEGFR-2 and CDK1 | austinpublishinggroup.com |

| C4 | Bromine | Potent inhibition of neuronal nitric oxide synthase (nNOS) | austinpublishinggroup.com |

| C4 / C6 | Various Groups | Crucial for IDO1 enzyme inhibition | mdpi.com |

| C5 | 3-Aminopiperidinyl Groups | Rho kinase inhibition | austinpublishinggroup.com |

| C5 | Aromatic Rings | Target for discovering highly active and selective inhibitors | nih.gov |

| C6 | Anilino Groups | Inhibition of c-Jun N-terminal kinase-3 (JNK-3) | austinpublishinggroup.com |

| C7 | Nitro / Methoxy Groups | Nitric oxide synthase (NOS) inhibition | austinpublishinggroup.com |

Conformational and Electronic Determinants of Activity

The biological function of a molecule is not only determined by its constituent atoms but also by its three-dimensional shape (conformation) and electronic properties. These factors govern how the molecule recognizes and binds to its biological target.

The active conformation of a drug molecule—the specific spatial arrangement it adopts to bind effectively to its target—is often stabilized by a network of intramolecular interactions. In derivatives of indazole, weak non-covalent forces can play a significant role in restricting conformational flexibility, thereby pre-organizing the molecule for binding and reducing the entropic penalty upon association with the receptor.

Research on structurally related N1-arylsulfonyl indole derivatives has shown that weak intramolecular C–H⋯O hydrogen bonds can stabilize a specific "facing" orientation of two aromatic fragments. rsc.org This type of interaction, by creating a conformational restraint, can be crucial for activity. For an indazole derivative, a C–H⋯N intramolecular hydrogen bond has also been observed. rsc.org These subtle forces can lock key torsion angles into a preferred state, ensuring that the pharmacophoric elements are presented to the target in the optimal geometry for recognition and binding.

Non-covalent interactions with the target protein are the cornerstone of molecular recognition. For aromatic heterocycles like indazole, pi-pi (π-π) stacking is a critical binding interaction. The electron-rich π-system of the indazole ring can stack favorably with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. nih.gov The strength and geometry of these stacking interactions are influenced by the electronic properties of the indazole ring, which are in turn modulated by its substituents. nih.gov Imidazole, a component of the indazole structure, has been shown to form stable π-π stacked dimers, highlighting the inherent capability of this system to engage in such interactions. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

In drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies used to design new compounds with improved properties while retaining the desired biological activity. nih.gov These approaches involve modifying the core structure (scaffold) of a known active molecule. uniroma1.it

The indazole ring is frequently employed in such strategies. It is often considered a bioisostere of the indole nucleus, a common scaffold in many biologically active compounds. pnrjournal.com Replacing an indole core with an indazole—a strategy known as scaffold hopping—can lead to novel chemical entities with altered metabolic stability, solubility, or patentability, while preserving the key interactions required for biological function. rsc.org A notable example is the development of dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads by hopping from an indole to an indazole framework. rsc.org The indazole nucleus has also been described as a bioisostere of the catechol moiety, which is important for interacting with certain receptors. sci-hub.se These strategies highlight the versatility of the indazole core as a foundational element in modern medicinal chemistry.

| Original Scaffold/Moiety | Replacement Scaffold | Rationale / Outcome | Reference |

|---|---|---|---|

| Indole | Indazole | To generate novel chemical entities, improve properties (e.g., metabolic stability), and obtain patentable analogs. Used to develop dual MCL-1/BCL-2 inhibitors. | pnrjournal.comrsc.org |

| Catechol | Indazole | To mimic the essential interactions of the catechol moiety, particularly for PDE-4 receptors. | sci-hub.se |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Design Principles for New Indazole Chemotypes

The design of novel indazole derivatives as therapeutic agents is guided by established principles of medicinal chemistry, focusing on the strategic placement of functional groups to optimize potency, selectivity, and pharmacokinetic properties. The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple positions for substitution (N1, C3, C4, C5, C6, and C7), each influencing the molecule's interaction with biological targets. nih.govlongdom.org By carefully selecting and positioning substituents, researchers can fine-tune the electronic and steric properties of the indazole derivatives to enhance their therapeutic efficacy. longdom.org

Key design considerations for developing new indazole chemotypes include:

Substitution at the N1 and N2 positions: The position of the substituent on the nitrogen atom of the pyrazole ring can significantly impact the biological activity. The 1H-indazole tautomer is generally more thermodynamically stable and is a common feature in many bioactive compounds. taylorandfrancis.com Alkylation or arylation at the N1 position has been shown to be crucial for various biological activities. For instance, the presence of substituted benzyl groups at N1 is essential for the anti-spermatogenic activity of some indazole-3-carboxylic acid derivatives. austinpublishinggroup.com

Functionalization at the C3 position: The C3 position of the indazole ring is a common site for introducing diversity. The introduction of different functional groups at this position can lead to compounds with a wide range of pharmacological activities. nih.gov For example, 3-aminoindazole derivatives have been identified as promising starting points for the development of enzyme inhibitors. nih.gov Furthermore, the presence of a suitably substituted carbohydrazide moiety at the C3 position has been found to be crucial for potent inhibitory activities against certain enzymes. nih.gov

Substitution on the benzene ring (C4, C5, C6, and C7): The nature and position of substituents on the benzene portion of the indazole scaffold play a critical role in modulating the biological activity and selectivity. nih.gov

C4-position: Introduction of a bromine atom at the C4 position has been shown to yield compounds with potent inhibitory activity against neuronal nitric oxide synthase. austinpublishinggroup.com Methoxy- or hydroxyl-containing groups at this position were found to be potent in a series of indazole arylsulfonamides. acs.org

C5 and C6-positions: Aryl groups on the C6 position have been identified as crucial for the inhibitory activities of certain indazole derivatives. nih.gov In some cases, only small groups are tolerated at the C5 and C6 positions, with C6-substituted analogues being preferred. acs.org

C7-position: The introduction of substituents at the C7 position, such as a methoxy or nitro group, has led to the discovery of nitric oxide synthase inhibitors. austinpublishinggroup.com

The following table summarizes the structure-activity relationships for various classes of indazole derivatives, highlighting the influence of different substituents on their biological activity.

| Indazole Derivative Class | Target | Key Structural Features and SAR Findings |

| Indazole Arylsulfonamides | CC-Chemokine Receptor 4 (CCR4) | Methoxy- or hydroxyl-containing groups at C4 were more potent. Small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. The most potent N3-substituent was 5-chlorothiophene-2-sulfonamide. acs.org |

| 1H-Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Structure-guided drug design led to potent inhibitors. The specific substitutions on the indazole ring were crucial for activity against EGFR T790M and EGFR kinases. |

| 1H-Indazole Amide Derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Structure-guided and knowledge-based design from a lead compound resulted in derivatives with good enzymatic and cellular activity. |

| 3-Substituted 1H-Indazoles | Aurora Kinase | In silico fragment-based and knowledge-based drug design led to the identification of compounds with dual or selective inhibitory activity against Aurora A and B kinases. |

| 1,4-Disubstituted Indazole Derivatives | Glucokinase Activators | Scaffold morphing and structure-guided medicinal chemistry approaches were used to discover potent glucokinase activators. |

These examples underscore the importance of a rational, structure-based design approach in the development of new indazole chemotypes. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are valuable tools for guiding the design of potent and selective inhibitors. longdom.org The strategic modification of the indazole scaffold, guided by an understanding of SAR, continues to be a fruitful area of research for the discovery of novel therapeutic agents. nih.gov

Molecular Mechanisms of Biological Interaction

Modulation of Enzyme Activity

Derivatives of 7-Bromo-1-methyl-1H-indazol-3-ol have demonstrated significant potential as inhibitors of several key enzymes implicated in disease progression, particularly in cancer. The core indazole structure serves as a versatile scaffold for the design of potent and selective enzyme inhibitors.

Indazole-based compounds are notable for their kinase inhibitory activity. Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a common feature of many diseases, including cancer.

Tyrosine Threonine Kinase (TTK): TTK, also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, a key process in cell division. Inhibition of TTK is a promising strategy for cancer therapy. Indazole derivatives have been developed as potent inhibitors of TTK. For example, a novel class of inhibitors based on an indazole core with sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively, has been identified. One such compound, CFI-400936, is a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov X-ray crystallography studies have revealed the binding mode of these inhibitors within the TTK active site. nih.gov Further optimization of this series led to the discovery of orally bioavailable TTK inhibitors, such as 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, with compound 75 (CFI-401870) demonstrating in vivo tumor growth inhibition. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, migration, and repair. Aberrant FGFR signaling is implicated in various cancers, particularly bladder cancer. nih.gov Indazole-containing fragments have been identified as inhibitors of FGFR1–3. nih.gov Structure-based drug design has been employed to optimize these fragments, leading to the development of potent and selective inhibitors. nih.govwhiterose.ac.uk For instance, de novo design based on an existing fragment series yielded compounds with nanomolar potency and moderate selectivity for FGFR2 over FGFR1/3. whiterose.ac.uk X-ray crystallography has shown that these inhibitors occupy the ATP binding pocket of FGFRs in a "DFG-in" conformation, forming key hydrogen bonds with residues such as Ala567 and Glu565. whiterose.ac.uk

PI3K Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, survival, and proliferation. nih.gov Its aberrant activation is a frequent event in many human cancers. nih.govepo.org Indazole derivatives have been investigated as inhibitors of this pathway. For example, 1H-indazole-4,7-diones have been shown to have dual inhibitory effects on both the activity and phosphorylation of Akt1. nih.gov Furthermore, 4-oxadiazol-2-yl-indazoles have been patented as inhibitors of PI3K kinases. epo.org

ERK1/2 and ITK: While specific studies focusing solely on this compound's direct inhibition of ERK1/2 (Extracellular signal-regulated kinases 1 and 2) and ITK (Interleukin-2-inducible T-cell kinase) are less common in the provided context, the broader class of indazole-based kinase inhibitors often exhibits activity against multiple kinases. The development of selective inhibitors remains a key challenge in the field.

Table 1: Kinase Inhibition by Indazole Derivatives

| Kinase Target | Inhibitor Class/Example | Key Findings |

|---|---|---|

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides (e.g., CFI-400936) | Potent inhibition with IC50 of 3.6 nM. nih.gov |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides (e.g., CFI-401870) | Orally bioavailable with in vivo tumor growth inhibition. nih.gov |

| FGFRs | Indazole-containing fragments | Inhibition of FGFR1–3 in the micromolar range with good ligand efficiencies. nih.gov |

| FGFR2 | Optimized indazole-based inhibitors | Nanomolar potency with moderate selectivity for FGFR2. whiterose.ac.uk |

| PI3K/Akt | 1H-indazole-4,7-diones | Dual inhibition of Akt1 activity and phosphorylation. nih.gov |

| PI3K | 4-oxadiazol-2-yl-indazoles | Patented as PI3K inhibitors. epo.org |

Enzyme Active Site Recognition and Binding Modes

The efficacy of indazole-based inhibitors is largely determined by their ability to recognize and bind to the active site of their target enzymes. This interaction is governed by a combination of factors, including the shape, size, and chemical properties of both the inhibitor and the active site.

X-ray crystallography studies have been instrumental in elucidating the binding modes of indazole derivatives. For instance, the binding of a potent inhibitor to the PI3Kγ catalytic subunit p110γ revealed that a morpholine group on the inhibitor forms a crucial hydrogen bond with the backbone amide of Val882 in the ATP-binding site. This interaction is a common feature of many morpholino-substituted PI3K inhibitors.

In the case of Chek1 kinase inhibitors, the introduction of a hydroxymethyl triazole moiety at the C6 position of the indazole ring led to optimized potency. Crystallographic analysis showed that this modification allowed the compound to displace one of three highly conserved water molecules in the HI region of the ATP-binding cleft, enhancing its binding affinity. researchgate.net

The therapeutic potential of indazole derivatives extends beyond kinase inhibition to other enzyme families.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. nih.gov Overexpression of IDO1 in tumors can lead to an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. nih.govresearchgate.net Therefore, IDO1 is a significant target for cancer immunotherapy. nih.govnih.gov While specific data on this compound is not available, the broader class of indole and indazole derivatives has been explored for IDO1 inhibition. The binding of inhibitors to the IDO1 active site can block the access of substrates and cofactors, thereby inhibiting its catalytic function. nih.gov

Aromatase: Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Aromatase inhibitors are a cornerstone of treatment for hormone receptor-positive breast cancer in postmenopausal women. nih.gov Both steroidal and non-steroidal aromatase inhibitors have been developed. bohrium.com While the direct inhibition of aromatase by this compound is not explicitly detailed, the development of novel, selective aromatase inhibitors is an active area of research where heterocyclic scaffolds like indazole could play a role.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors have been developed as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The development of new COX-2 inhibitors often involves the design of molecules that can fit into the active site of the enzyme, and heterocyclic structures are common motifs in these compounds.

S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN): This enzyme is involved in bacterial metabolism and has been identified as a potential target for the development of new antibiotics. The inhibition of SAH/MTAN can disrupt essential metabolic pathways in bacteria.

Receptor Binding and Signaling Pathway Modulation

In addition to direct enzyme inhibition, indazole derivatives can also exert their biological effects by binding to cell surface receptors and modulating their signaling pathways.

Chemokine receptors, such as CC-chemokine receptor 4 (CCR4), are G protein-coupled receptors (GPCRs) that play a role in immune cell trafficking. nih.gov They are attractive targets for the treatment of inflammatory diseases and cancer. Some small-molecule antagonists of CCR4 have been found to act as allosteric modulators, meaning they bind to a site on the receptor that is distinct from the binding site of the endogenous ligand. nih.gov This allosteric binding can induce a conformational change in the receptor that prevents its activation. Studies have shown that there are at least two distinct allosteric regulatory sites on CCR4 that can be targeted by different classes of antagonists. nih.gov

The binding of a ligand, whether an agonist or an antagonist, to a receptor can induce conformational changes in the receptor protein. nih.govnih.gov These structural alterations are fundamental to the receptor's function, as they dictate its ability to interact with downstream signaling molecules. nih.gov It is now widely accepted that different ligands can induce distinct receptor conformations. nih.gov This concept of "functional selectivity" or "biased agonism" suggests that it may be possible to design drugs that selectively activate certain signaling pathways while avoiding others, potentially leading to more targeted therapies with fewer side effects. Techniques such as protease mapping have been used to analyze these ligand-induced conformational changes. nih.gov

Influence on Cellular Signaling Pathways (e.g., Bcl-2 Family, p53/MDM2)

The indazole scaffold is a core component of various molecules designed to modulate critical cellular pathways, including those governed by the Bcl-2 family of proteins. While direct evidence for this compound is lacking, related indazole derivatives have been shown to interact with these key regulators of apoptosis.

Research into indazole-based compounds has revealed their potential as inhibitors of anti-apoptotic Bcl-2 family proteins. For instance, a series of N2-substituted indazole-3-carboxylic acids and their acylsulfonamide derivatives have been developed as dual inhibitors of both MCL-1 and BCL-2. nih.gov These compounds were designed through a scaffold hopping approach from indole-based inhibitors. nih.gov The indazole core in these molecules is predicted to engage with the p2 and p4 pockets of the BH3-binding groove on both MCL-1 and BCL-2. nih.gov This interaction mimics the binding of pro-apoptotic BH3-only proteins, thereby neutralizing the anti-apoptotic function of MCL-1 and BCL-2 and promoting cell death.

Furthermore, other synthetic indazole derivatives have been shown to induce apoptosis in cancer cells by downregulating the expression of Bcl-2. nih.gov One study demonstrated that a specific indazole derivative promoted apoptosis in breast cancer cells, which was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Currently, there is a lack of specific data from available research detailing the interaction of this compound or closely related bromo-indazole derivatives with the p53/MDM2 signaling pathway.

Interactions with Nucleic Acids and Other Biomolecules (e.g., DNA, Serum Albumin)

The interaction of small molecules with biomacromolecules is fundamental to their pharmacological activity. While direct DNA binding studies for this compound are not available, the interaction of other heterocyclic compounds, including indazole derivatives, with biomolecules like serum albumin has been explored.

Human serum albumin (HSA) is a major transport protein in the blood, and the binding of drugs to HSA can significantly influence their distribution and efficacy. Studies on imidazole derivatives have shown a high affinity for HSA, with binding constants in the order of 10⁴ M⁻¹. nih.gov These interactions are often characterized by a static quenching mechanism, indicating the formation of a ground-state complex. nih.gov

Similarly, investigations into the interactions between a ruthenium-indazole complex, HInd[RuInd2Cl4], and human serum albumin have revealed that the binding of the indazole species can induce conformational changes in the protein. nih.gov This interaction was found to impact the helical stability of albumin and perturb the local environment of the domain IIA binding pocket, which is a common binding site for many drugs. nih.gov

Molecular Recognition and Binding Sites

For related indazole derivatives that target the Bcl-2 family, molecular modeling has provided insights into their binding modes. In the case of dual MCL-1/BCL-2 inhibitors, the indazole core is positioned to make contacts within the p2 and p4 hydrophobic pockets of the BH3-binding groove. nih.gov An acylsulfonamide moiety on these inhibitors was also predicted to form a salt bridge with a conserved arginine residue (Arg146 in BCL-2), further stabilizing the interaction. nih.gov The orientation of the indazole core within the binding groove appears to differ between MCL-1 and BCL-2, with the indazole binding towards the p1 pocket in BCL-2. nih.gov

Regarding serum albumin, site marker competition studies combined with molecular docking have indicated that imidazole derivatives, which share structural similarities with indazoles, tend to bind to subdomain IIA of HSA, also known as Sudlow's site I. nih.gov This binding can alter the secondary structure of HSA. nih.gov For the ruthenium-indazole complex, the perturbation around the Trp 214 residue and the destabilization of the warfarin-binding site further confirm interaction within this domain. nih.gov

The following table summarizes the binding affinities of some indazole and imidazole derivatives with their respective protein targets, as reported in the literature.

| Compound Class | Target Protein | Binding Constant (K_a) / IC₅₀ | Reference |

| Imidazole derivatives | Human Serum Albumin (HSA) | ~10⁴ M⁻¹ | nih.gov |

| Indazole-3-acylsulfonamides | MCL-1 | 361 nM (IC₅₀) | nih.gov |

| Indazole-3-acylsulfonamides | BCL-2 | Not Specified | nih.gov |

Advanced Research Directions and Future Challenges

Rational Design and Optimization of Indazole-Based Probes